molecular formula C16H17FN2O2 B13442795 Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate

Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate

Cat. No.: B13442795
M. Wt: 288.32 g/mol
InChI Key: ZATBTFJWICIXNI-OAHLLOKOSA-N
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Description

Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring, a quinoline moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the quinoline moiety separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include:

    Pyrrolidine: This can be synthesized from 1,4-dibromobutane and ammonia.

    Quinoline: This can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

The final coupling reaction often involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the pyrrolidine, allowing it to react with the quinoline derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol or alkane.

Scientific Research Applications

Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies of enzyme interactions or as a ligand in receptor binding studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The quinoline moiety is known to intercalate with DNA, which could lead to its use in anticancer therapies. The pyrrolidine ring may also play a role in binding to specific proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-pyrrolidine-2-carboxylate: This compound lacks the quinoline moiety and may have different chemical and biological properties.

    6-Fluoroquinoline: This compound lacks the pyrrolidine ring and may have different reactivity and applications.

Properties

Molecular Formula

C16H17FN2O2

Molecular Weight

288.32 g/mol

IUPAC Name

methyl (2R)-1-[(6-fluoroquinolin-2-yl)methyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C16H17FN2O2/c1-21-16(20)15-3-2-8-19(15)10-13-6-4-11-9-12(17)5-7-14(11)18-13/h4-7,9,15H,2-3,8,10H2,1H3/t15-/m1/s1

InChI Key

ZATBTFJWICIXNI-OAHLLOKOSA-N

Isomeric SMILES

COC(=O)[C@H]1CCCN1CC2=NC3=C(C=C2)C=C(C=C3)F

Canonical SMILES

COC(=O)C1CCCN1CC2=NC3=C(C=C2)C=C(C=C3)F

Origin of Product

United States

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